molecular formula C15H20N2O3 B13348939 1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide

1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide

Cat. No.: B13348939
M. Wt: 276.33 g/mol
InChI Key: GDYVRXWTOHFIFC-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide ( 350797-58-9) is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It belongs to a class of 1,5,7-trisubstituted indoline compounds that have been investigated in pharmaceutical research for their biological activity . Patents indicate that related indoline compounds exhibit a selective suppressive action on urethral contractions, making them subjects of interest for the development of therapeutic agents for the treatment of dysuria, such as that associated with benign prostatic hyperplasia, with a potentially reduced risk of inducing hypotension including postural hypotension compared to other agents . The core indoline structure is a versatile building block in organic synthesis, and this specific carboxamide derivative, with its hydroxypropyl and oxopropyl substituents, serves as a valuable intermediate for researchers exploring structure-activity relationships or synthesizing more complex molecules for pharmacological evaluation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-(3-hydroxypropyl)-5-(2-oxopropyl)-2,3-dihydroindole-7-carboxamide

InChI

InChI=1S/C15H20N2O3/c1-10(19)7-11-8-12-3-5-17(4-2-6-18)14(12)13(9-11)15(16)20/h8-9,18H,2-7H2,1H3,(H2,16,20)

InChI Key

GDYVRXWTOHFIFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO

Origin of Product

United States

Biological Activity

1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide is a synthetic compound belonging to the indoline class, characterized by its unique structure which includes an indoline core substituted with a hydroxypropyl group at the 1-position, a 2-oxopropyl moiety at the 5-position, and a carboxamide functional group at the 7-position. This structure contributes to its potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : Approximately 280.34 g/mol

The compound's functional groups play a crucial role in its chemical reactivity and biological interactions, making it a candidate for various pharmacological applications.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly as an alpha-1A adrenoceptor antagonist. This activity is relevant in the treatment of benign prostatic hyperplasia (BPH), where it has been shown to reduce urethral contraction effectively. In experimental studies, this compound produced a 50% suppressive activity for urethral contraction at doses ranging from 0.5 to 60 µg/kg in anesthetized rats .

Interaction Studies

The compound has been evaluated for its binding affinity to various receptors and enzymes. Its unique structure allows it to interact with specific biological targets, which is critical for assessing its therapeutic potential. For instance, studies have shown that it binds effectively to the Mcl-1 protein, which is involved in cancer cell survival pathways .

Study on Urethral Contraction

In a notable study, researchers administered varying doses of this compound to anesthetized rats. The results demonstrated a dose-dependent reduction in urethral contraction induced by phenylephrine, confirming its potential use in treating urinary disorders associated with BPH .

Anti-inflammatory Potential

Further investigations into the anti-inflammatory properties of this compound revealed its ability to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells, with IC50 values indicating significant potency against inflammation . This suggests that the compound may have broader applications beyond urological disorders.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(3-Hydroxypropyl)-5-(2-nitropropyl)indoline-7-carboxamideNitro group instead of oxo groupPotentially different pharmacological effects due to nitro substitution
(R)-5-(2-aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrileAmino group at position 5May exhibit different receptor interactions due to amino functionality
1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carboxamideBenzoyloxy substitutionAltered lipophilicity and solubility characteristics

This table illustrates variations in functional groups that can significantly impact biological activity and pharmacokinetics, highlighting the uniqueness of this compound.

Scientific Research Applications

1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide is a synthetic compound belonging to the indoline class, possessing a molecular weight of approximately 280.34 g/mol. The compound's structure includes an indoline core substituted at the 1-position with a hydroxypropyl group, at the 5-position with a 2-oxopropyl moiety, and a carboxamide functional group at the 7-position. It has a molecular formula of C15H20N2O3.

Potential Applications

This compound has potential applications in medicinal chemistry and pharmacological research.

Pharmacological Studies

  • Biological Activity: Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. The compound's unique structure may contribute to its interaction with specific biological targets, making it an interesting candidate for further pharmacological studies.
  • Interaction Studies: Interaction studies involving this compound have focused on its binding affinity to various receptors and enzymes. Understanding these interactions is crucial for assessing the therapeutic potential and safety profiles of this compound.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups:

  • Carbonyl Reactions: The oxopropyl group can undergo typical carbonyl reactions such as nucleophilic addition, aldol condensation, and Wittig reactions.
  • Amide Chemistry: The carboxamide group can participate in amide hydrolysis, reduction, and condensation reactions.
  • Hydroxyl Group Chemistry: The hydroxypropyl group can be involved in esterification, ether formation, and oxidation reactions.

These reactions are critical for modifying the compound to enhance its biological efficacy or to create derivatives with improved properties.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
1-(3-Hydroxypropyl)-5-(2-nitropropyl)indoline-7-carboxamideNitro group instead of oxo groupPotentially different pharmacological effects due to nitro substitution
(R)-5-(2-aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrileAmino group at position 5May exhibit different receptor interactions due to amino functionality
1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carboxamideBenzoyloxy substitutionAltered lipophilicity and solubility characteristics

Comparison with Similar Compounds

Silodosin (KMD-3213)

Structure :

  • IUPAC Name: 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]indoline-7-carboxamide
  • Molecular Formula: C25H32F3N3O4
  • Molecular Weight: 495.53 g/mol

Key Differences :

Substituent at Position 5: The target compound has a 2-oxopropyl group, whereas silodosin replaces this with a trifluoroethoxy-phenoxy-ethylamino-propyl moiety. This substitution is critical for silodosin’s α1A-adrenoceptor selectivity and potency .

Fluorine Content: Silodosin contains three fluorine atoms in its trifluoroethoxy group, enhancing metabolic stability and lipophilicity compared to the non-fluorinated target compound .

Pharmacological Activity :

  • Silodosin’s complex substituent enables strong antagonism of α1A receptors in the prostate, reducing urinary obstruction in BPH. The target compound lacks this activity due to its simpler structure .

Silodosin S Isomer

Structure :

  • IUPAC Name: 1-(3-Hydroxypropyl)-5-[(2S)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]indoline-7-carboxamide
  • Molecular Formula: C25H32F3N3O4
  • Molecular Weight: 495.53 g/mol

Key Differences :

Stereochemistry: The S-isomer differs from silodosin (R-configuration) in the chiral center of the propylamino side chain. This stereochemical variance reduces its α1A receptor affinity, making it pharmacologically inactive .

Synthesis Relevance :

  • The target compound serves as a precursor in synthesizing both silodosin and its S-isomer, highlighting the importance of controlled stereochemistry during reductive amination steps .

Dehydro Silodosin (DIHYDRO SILODOSIN)

Structure :

  • Molecular Formula: C25H30F3N3O4
  • Molecular Weight: 493.52 g/mol

Key Differences :

Indole vs. Indoline Core :

  • Dehydro silodosin retains an indole ring (unsaturated), whereas the target compound and silodosin have a saturated indoline core . This difference affects electronic properties and metabolic pathways .

Biological Role :

  • Dehydro silodosin is a metabolite or synthetic derivative with uncharacterized activity, unlike the target compound’s role as a synthetic intermediate .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Structure :

  • Molecular Formula: C10H8ClNO2
  • Molecular Weight: 209.63 g/mol

Key Differences :

Core Structure :

  • This compound features a chlorinated indole with a carboxylic acid group, contrasting with the indoline-carboxamide scaffold of the target compound.

Application: Used in unrelated contexts (e.g., chemical synthesis), lacking the adrenoceptor-targeting properties of silodosin derivatives .

Structural and Functional Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents at Position 5 Pharmacological Activity
Target Compound C15H20N2O3* ~276.3* 2-oxopropyl Synthetic intermediate
Silodosin (KMD-3213) C25H32F3N3O4 495.53 Trifluoroethoxy-phenoxy-ethylamino-propyl α1A-adrenoceptor antagonist
Silodosin S Isomer C25H32F3N3O4 495.53 Trifluoroethoxy-phenoxy-ethylamino-propyl Inactive (low receptor affinity)
Dehydro Silodosin C25H30F3N3O4 493.52 Trifluoroethoxy-phenoxy-ethylamino-propyl Uncharacterized
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid C10H8ClNO2 209.63 Chlorine, methyl, carboxylic acid Chemical intermediate

*Inferred from synthesis pathway in .

Research Findings and Implications

  • Synthetic Utility: The target compound’s 2-oxopropyl group enables reductive amination with amines (e.g., 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamine) to yield silodosin, demonstrating its role as a versatile intermediate .
  • Pharmacophore Design: The trifluoroethoxy-phenoxy-ethylamino-propyl chain in silodosin is essential for binding to α1A receptors, a feature absent in the target compound .
  • Metabolic Considerations: Fluorine atoms in silodosin derivatives improve metabolic stability, whereas the target compound’s non-halogenated structure may result in faster clearance .

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Procedure

Step Description Reagents & Conditions Outcome
1 Stirring of Benzoic acid 3-[5(R)-(2-amino-propyl)-7-cyano-2,3-dihydro-indol-1-yl]-propyl ester with DMSO, 30% hydrogen peroxide, and 5N sodium hydroxide 2-4 hours at ambient temperature Oxidation and partial hydrolysis of cyano group
2 Addition of water and extraction with organic solvent (e.g., ethyl acetate) Room temperature Isolation of oxidized intermediate
3 Concentration of organic solvent to yield residue Reduced pressure evaporation Preparation for next reaction
4 Addition of a weak organic acid, an alcohol solvent (e.g., methanol), and [2-(2,2,2-trifluoro-ethoxy)-phenoxy]-acetaldehyde Stirring at 25-40°C for 1-2 hours Formation of Schiff base or related adduct
5 Addition of reducing agent (e.g., sodium borohydride or equivalent) Stirring for 1-2 hours at 35-45°C Reduction of aldehyde to alcohol or ketone to secondary alcohol
6 Concentration of reaction mixture by solvent evaporation under reduced pressure Controlled temperature to avoid decomposition Concentrated product mixture
7 Acidification with mineral acid (e.g., hydrochloric acid) Room temperature Protonation and possible hydrolysis
8 Extraction with organic solvent (ethyl acetate) Separation of product from aqueous phase Isolation of crude product
9 Treatment with methanol and aqueous sodium hydroxide Stirring for 6 hours Hydrolysis of ester to carboxamide, generation of hydroxypropyl side chain
10 Addition of water and extraction with organic solvent Room temperature Final isolation of purified compound

Experimental Data and Yields

Parameter Value/Condition Notes
Temperature range 25-70°C Controlled for each step to optimize reaction rates and selectivity
Reaction time 1-6 hours per step Dependent on reagent and step
Solvents Dimethyl sulfoxide, methanol, ethyl acetate, water Selected for polarity and solubility
pH control Use of mineral acids and alkali hydroxides Critical for hydrolysis and extraction efficiency
Yield Typically 60-85% per step Overall yield depends on purification and reaction optimization

Purification and Characterization

  • Extraction : Multiple liquid-liquid extractions with ethyl acetate to separate organic products.
  • Concentration : Reduced pressure evaporation to remove solvents without decomposition.
  • Crystallization : Optional, depending on purity requirements.
  • Characterization : Confirmed by 1H NMR spectroscopy, mass spectrometry, and chromatographic purity analysis.
Reagent/Condition Role in Synthesis Typical Amounts/Concentration
7-Cyano indoline Core substrate 5 g (0.035 mole)
Potassium carbonate (K2CO3) Base for deprotonation 9.6 g (0.07 mole)
Dimethyl formamide (DMF) Solvent 50 mL
Hydrogen peroxide (30%) Oxidizing agent Stoichiometric to substrate
Sodium hydroxide (5N) Base for hydrolysis Excess to ensure reaction completion
[2-(2,2,2-Trifluoro-ethoxy)-phenoxy]-acetaldehyde Side-chain aldehyde Stoichiometric
Reducing agent (e.g., NaBH4) Reduction of aldehyde/ketone Slight excess
Mineral acid (e.g., HCl) Acidification Controlled addition

The preparation of 1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide is a multi-step process involving oxidation, condensation, reduction, hydrolysis, and purification. The synthetic strategy relies on carefully controlled reaction conditions, choice of solvents, and reagents to achieve high yield and purity. The detailed procedures described in patents US8471039B2 and EP1806340B1 provide a robust framework for laboratory or industrial synthesis, with emphasis on reaction monitoring and isolation techniques.

Q & A

Q. How can researchers resolve contradictory data on oxidative degradation pathways?

  • Answer: Employ forced degradation studies (e.g., exposure to H₂O₂ or UV light) followed by LC-MS/MS to identify degradation products. Computational modeling (DFT) predicts vulnerable sites (e.g., the hydroxypropyl group). Cross-validate findings with peer-reviewed degradation protocols for structurally analogous indoline derivatives .

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